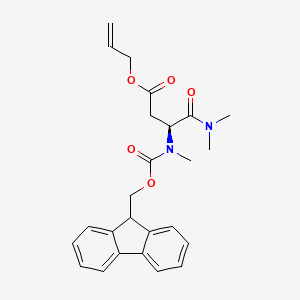

Fmoc-N-Me-L-Asp(OAll)-NMe2

Description

Fmoc-N-Me-L-Asp(OAll)-NMe2 is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group.

- N-Methylation (N-Me): Enhances metabolic stability and modulates peptide conformation.

- Aspartic acid (Asp): Functionalized with an allyl ester (OAll) at the β-carboxyl group and a dimethylamide (NMe2) at the α-carboxyl group.

This dual protection (OAll and NMe2) allows orthogonal deprotection strategies, enabling selective modification during peptide assembly. The compound is critical for synthesizing peptides requiring controlled side-chain reactivity .

Properties

Molecular Formula |

C25H28N2O5 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

prop-2-enyl (3S)-4-(dimethylamino)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoate |

InChI |

InChI=1S/C25H28N2O5/c1-5-14-31-23(28)15-22(24(29)26(2)3)27(4)25(30)32-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h5-13,21-22H,1,14-16H2,2-4H3/t22-/m0/s1 |

InChI Key |

POZZFCWXDDOUES-QFIPXVFZSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H](CC(=O)OCC=C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CN(C)C(=O)C(CC(=O)OCC=C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-L-Asp(OAll)-NMe2 typically involves the following steps:

Protection of the Aspartic Acid: The aspartic acid is first protected by introducing the Fmoc group. This is usually done by reacting the aspartic acid with Fmoc-Cl in the presence of a base like sodium carbonate.

Methylation: The nitrogen atom of the aspartic acid is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Allyl Ester: The side chain carboxyl group is protected by converting it into an allyl ester. This is achieved by reacting the intermediate with allyl alcohol in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of aspartic acid are protected with the Fmoc group using automated reactors.

Methylation and Esterification: The methylation and esterification steps are carried out in large reaction vessels with continuous monitoring and control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-L-Asp(OAll)-NMe2 undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, while the allyl ester can be removed using palladium catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ester group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, palladium catalysts for allyl ester removal.

Substitution: Nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Deprotection: Yields the free amine and carboxylic acid.

Substitution: Yields substituted derivatives depending on the nucleophile used.

Hydrolysis: Yields the free carboxylic acid.

Scientific Research Applications

Fmoc-N-Me-L-Asp(OAll)-NMe2 is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-L-Asp(OAll)-NMe2 involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis, preventing unwanted side reactions. The allyl ester group protects the side chain carboxyl group, allowing for selective deprotection and further functionalization. The methylation of the nitrogen atom enhances the stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Allyl-Protected Aspartic Acid Derivatives

| Compound | CAS No. | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Fmoc-N-Me-L-Asp(OAll)-NMe2 | 2430019-26-2 | Not reported | Dual protection (OAll, NMe2); enables orthogonal deprotection strategies. |

| Fmoc-Asp(OAll)-OH | 146982-24-3 | 395.41 | Lacks N-methylation; OAll protects β-carboxyl. Used in backbone modifications. |

| Fmoc-Asp(ODmab)-OH | 269066-08-2 | 666.76 | Contains a photolabile Dmab group; used for light-directed synthesis. |

- Key Insight : The allyl ester (OAll) in Fmoc-Asp(OAll)-OH is acid-labile, whereas the dimethylamide (NMe2) in this compound requires harsher conditions (e.g., hydrazine) for cleavage, enabling sequential modifications .

N-Methylated Aspartic Acid Derivatives

| Compound | CAS No. | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Fmoc-N-Me-Asp(OtBu)-OH | 152548-66-8 | 425.47 | tert-Butyl ester (OtBu) protection; hydrolyzed under acidic conditions. |

| Fmoc-Asp(NMe2)-OH | 138585-02-1 | 382.42 | Dimethylamide (NMe2) at α-carboxyl; enhances solubility in organic solvents. |

- Key Insight : N-methylation reduces hydrogen bonding, improving peptide permeability. Fmoc-Asp(NMe2)-OH is preferred for hydrophobic peptide segments, while this compound offers dual reactivity for complex architectures .

Amide-Protected Aspartic Acid Derivatives

| Compound | CAS No. | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Fmoc-L-Asp-NH2 | 200335-40-6 | 354.36 | Amide at α-carboxyl; stabilizes against enzymatic degradation. |

| Fmoc-Nle-Asp(Bn)-AMC | Not reported | 716.07 (M+H+) | Benzyl (Bn) protection; used in protease substrate assays. |

Solubility and Stability

- Solubility: this compound is soluble in DMF and DCM, typical for Fmoc-protected amino acids. Fmoc-Asp(NMe2)-OH shows enhanced solubility in THF due to the hydrophobic NMe2 group .

- Stability : Allyl esters (e.g., OAll) are stable under basic conditions but cleaved by Pd(0)/nucleophiles, whereas NMe2 groups require strong acids or nucleophiles for deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.